

(Z)-SU14813 Target Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813, also known as SU14813, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activities in preclinical models. This document provides a comprehensive technical overview of the target profile of (Z)-SU14813, including its chemical properties, mechanism of action, key molecular targets, and the downstream signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support its characterization as a promising therapeutic agent.

Chemical Properties and Synonyms

(Z)-SU14813 is a small molecule inhibitor belonging to the indolinone class of compounds.



Property	Value	
IUPAC Name	5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide	
Molecular Formula	C23H27FN4O4	
Molecular Weight	442.48 g/mol	
CAS Number	627908-92-3	
Synonyms	SU14813, SU 014813	

Mechanism of Action

(Z)-SU14813 exerts its biological effects by competitively inhibiting the binding of adenosine triphosphate (ATP) to the catalytic domain of multiple receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][2]

Primary Molecular Targets and In Vitro Potency

SU14813 demonstrates potent inhibitory activity against several key RTKs implicated in tumor growth and angiogenesis, primarily members of the split-kinase domain receptor family.

Biochemical Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of SU14813 against a panel of purified kinases.



Target Kinase	IC ₅₀ (nM)
VEGFR1 (Flt-1)	2
PDGFRβ	4
KIT	15
VEGFR2 (KDR)	50
FLT3	Data not specified
CSF1R (FMS)	Data not specified
FGFR-1	>1000
EGFR	>1000
c-Met	>1000
Src	>1000
Abl	>1000
Akt	>1000
CDK1	>1000
CDK2	>1000
CDK4	>1000
p38	>1000
Data sourced from Patyna et al., Mol Cancer Ther, 2006.	

Cellular Activity

SU14813 effectively inhibits the phosphorylation of its target receptors in cellular contexts, leading to the suppression of downstream signaling and cellular functions.



Cell-Based Assay	Cell Line	IC50 (nM)
VEGFR2 Phosphorylation	NIH 3T3 (transfected)	5.2
PDGFRβ Phosphorylation	NIH 3T3 (transfected)	9.9
KIT Phosphorylation	MO7e	11.2
FLT3-ITD Phosphorylation	MV4;11	Data not specified
CSF1R Phosphorylation	NIH 3T3 (transfected)	Data not specified
PDGF-dependent Proliferation	NIH 3T3-PDGFRβ	20
VEGF-dependent Proliferation	HUVEC	29
SCF-dependent Proliferation	MO7e	18
FLT3-ITD dependent Proliferation	MV4;11	9
Data sourced from Patyna et al., Mol Cancer Ther, 2006.		

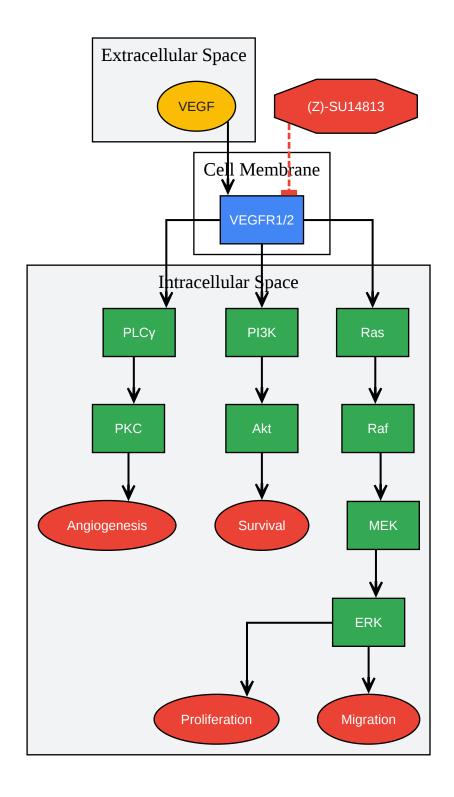
Signaling Pathway Inhibition

(Z)-SU14813's therapeutic potential stems from its ability to concurrently block multiple signaling pathways essential for tumor progression.

VEGFR Signaling Pathway

By inhibiting VEGFR1 and VEGFR2, SU14813 disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF). This leads to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.





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Caption: Inhibition of the VEGFR signaling pathway by (Z)-SU14813.

PDGFR Signaling Pathway

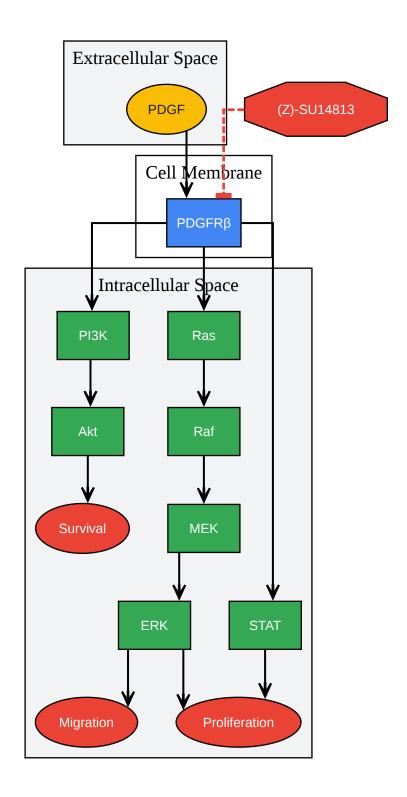




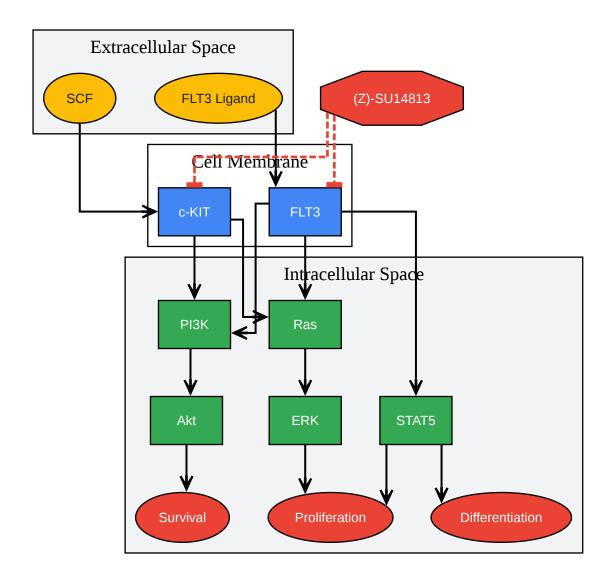


Inhibition of platelet-derived growth factor receptor beta (PDGFR β) by SU14813 impacts tumor growth by affecting pericyte function and tumor cell proliferation in cancers where this pathway is dysregulated.

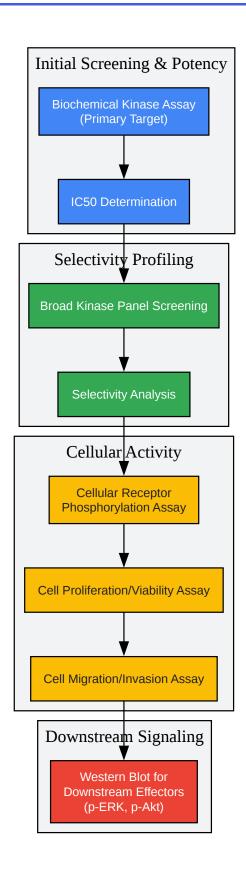












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References

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